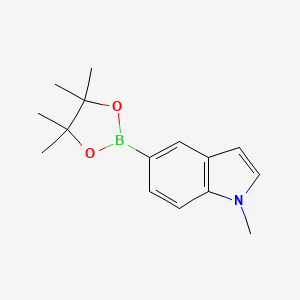![molecular formula C12H11NO3 B1316398 1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 66504-35-6](/img/structure/B1316398.png)
1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione, also known as methoxetamine (MXE), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity in the recreational drug market due to its dissociative and hallucinogenic effects. MXE has a similar chemical structure to ketamine, but it is significantly more potent and has a longer duration of action.
Wissenschaftliche Forschungsanwendungen
Aromatase Inhibitory Activity
1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione and its derivatives have been investigated for their potential to inhibit human placental aromatase, a cytochrome-P450-dependent enzyme. This enzyme is crucial for converting androgens to estrogens and is a target for endocrine therapy in hormone-dependent tumors, such as breast cancer. Studies have found that these compounds exhibit significant enzyme-inhibiting activity, making them of interest as potential drugs for endocrine therapy (Staněk et al., 1991).
Analgesic Agents
The compound's analogs, particularly 1-aryl-3-azabicyclo[3.1.0]hexanes, have been synthesized and evaluated as nonnarcotic analgesic agents. These compounds, including Bicifadine, have shown significant analgesic potency in various pain assays, suggesting their utility in clinical pain management (Epstein et al., 1981).
Photochemical Reactions
In photochemistry, the compound has been used in novel ring enlargement reactions. The photoadducts of 1-(4-methoxyphenyl)-1a-phenyl-1a,7a-dihydro-1H-naphth[2,3-b]azirine-2,7-dione with olefins, upon oxidation and irradiation, produce cation radicals that result in ring-enlarged isomers. This showcases the compound's potential in creating complex molecular structures (Maruyama & Ogawa, 1983).
Building Blocks for Carbapenem Nuclei
This compound and its derivatives have been explored as building blocks for carbapenem nuclei, a class of antibiotics. Specifically, 2-Azabicyclo[2.2.0]hexane-3,5-dione has been synthesized and reacted with various alcohols or thiols to create azetidin-2-ones, demonstrating its utility in antibiotic synthesis (Katagiri et al., 1985).
Selective Inhibition of Aromatase Activity
Further research into analogues of aminoglutethimide based on 1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione has demonstrated selective inhibition of aromatase activity. These analogues exhibit potent inhibitory effects on the aromatase enzyme without significant activity toward other enzyme systems, highlighting their specificity and potential therapeutic applications (Rowlands et al., 1988).
Synthesis of New Heterocyclic Systems
The compound's derivatives have been used in the synthesis of new heterocyclic systems. For instance, 1-azabicyclo[3,2,0]hept-3-ene-2,7-diones have been prepared through various synthetic routes, showcasing the versatility of these compounds in creating novel chemical structures (Hatanaka et al., 1971).
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-8-4-2-7(3-5-8)12-6-9(12)10(14)13-11(12)15/h2-5,9H,6H2,1H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGZVNREIPIDST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23CC2C(=O)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507962 |
Source


|
| Record name | 1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | |
CAS RN |
66504-35-6 |
Source


|
| Record name | 1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![11b-Methyl-1,2,5,6,11,11b-hexahydro-3H-indolizino[8,7-b]indol-3-one](/img/structure/B1316345.png)